6-Chloro-1H-indol-4-ol
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Overview
Description
6-Chloro-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of a chlorine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1H-indol-4-ol typically involves the chlorination of indole derivatives followed by hydroxylation. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst to form the indole ring . The chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, and the hydroxylation can be carried out using hydroxylating agents such as hydrogen peroxide or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and hydroxylation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1H-indol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The chlorine atom can be reduced to form dechlorinated indole derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or Grignard reagents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dechlorinated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Chloro-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation .
Comparison with Similar Compounds
6-Bromo-1H-indol-4-ol: Similar structure with a bromine atom instead of chlorine.
6-Fluoro-1H-indol-4-ol: Similar structure with a fluorine atom instead of chlorine.
4-Hydroxyindole: Lacks the chlorine atom but has a similar hydroxyl group at the 4th position
Uniqueness: 6-Chloro-1H-indol-4-ol is unique due to the presence of both chlorine and hydroxyl groups, which impart distinct chemical reactivity and biological activity. The chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the hydroxyl group contributes to its ability to form hydrogen bonds and interact with biological targets .
Properties
Molecular Formula |
C8H6ClNO |
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Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-1H-indol-4-ol |
InChI |
InChI=1S/C8H6ClNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H |
InChI Key |
LDXFEDSBHZJLGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)Cl)O |
Origin of Product |
United States |
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